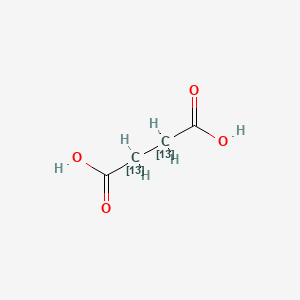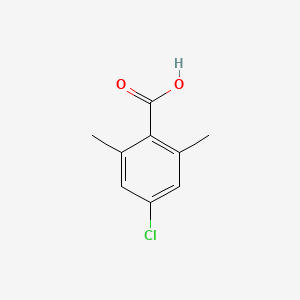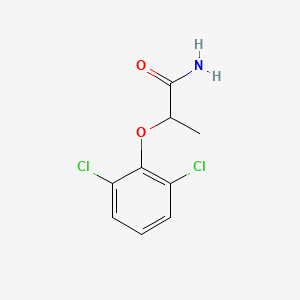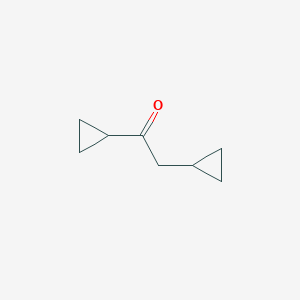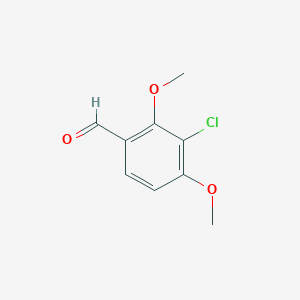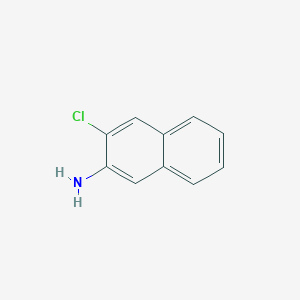![molecular formula C17H16N2Si B1601851 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline CAS No. 369390-65-8](/img/structure/B1601851.png)
3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Calix[6]arene Dendrimers : 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline was used in synthesizing calix[6]arene dendrimers, contributing to the development of A,D-bridged bimacrocycles and first-generation dendrimers with potential applications in molecular fabrication (Eggert & Lüning, 2007).
Photophysical Properties
- Heteronuclear Complexes : This compound played a role in creating Pt-Ru and Pt-Re heteronuclear complexes, which exhibit significant photophysical properties, including intense low-energy absorptions and strong luminescence in solid states and fluid solutions (Fan et al., 2008).
Ligand Design and Photobiological Activity
- Photobiological Applications : It has been utilized in synthesizing mononuclear Ru(II) dyads with photobiological applications, such as photodynamic therapy (PDT), where they show potential in DNA intercalation and photocleavage (Monro et al., 2010).
Catalysis
- Alkyne Hydrosilylation : The compound's derivatives have been applied in catalysis, particularly in cobalt-catalyzed alkyne hydrosilylation reactions, highlighting its role in enhancing catalytic performance (Lin et al., 2023).
Molecular Interactions and Coordination
- Coordination Geometry : Research on the coordination geometry of silicon in 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline complexes contributes to understanding silicon's expansion from tetrahedral to pentacoordinated structures (Klebe, 1985).
Material Synthesis
- Mesoporous Organosilica : The synthesis of 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline-based periodic mesoporous organosilica demonstrates its utility in creating materials with ordered mesoporous structures, applicable in various chemical processes (Lin et al., 2023).
Luminescent Molecules and Materials
- Luminescent Compounds : Its derivatives have been used in synthesizing luminescent molecules and materials, particularly for analytical and technological applications (Accorsi et al., 2009).
Anti-Cancer Studies
- In Vitro Anti-Cancer Properties : Fac-[Re(et-isonic)(NN)(CO)3]+ complexes with coordinated 1,10-phenanthroline derivatives showed potential in cancer treatment, demonstrating cytotoxicity against various cancer cell lines (Ramos et al., 2020).
Propiedades
IUPAC Name |
trimethyl-[2-(1,10-phenanthrolin-3-yl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2Si/c1-20(2,3)10-8-13-11-15-7-6-14-5-4-9-18-16(14)17(15)19-12-13/h4-7,9,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUVCAPBUVVQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573698 | |
| Record name | 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline | |
CAS RN |
369390-65-8 | |
| Record name | 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



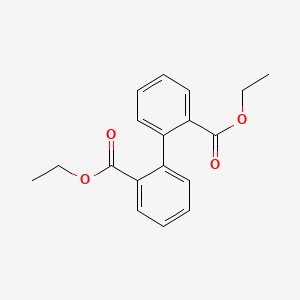


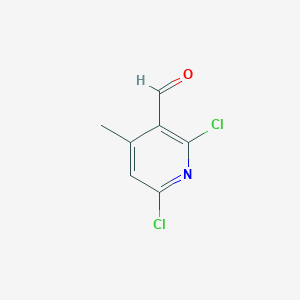
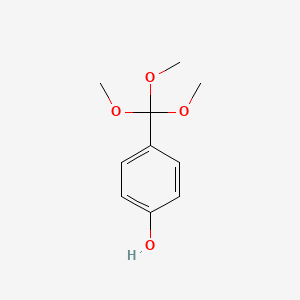
![(2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1601775.png)
